N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,5-dichlorophenyl group and a coumarin (2-oxo-2H-chromene) carboxamide moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two oxygen and one nitrogen atom, known for its electron-withdrawing properties and role in enhancing thermal stability and bioactivity in pharmaceuticals.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O4/c19-10-5-6-13(20)11(8-10)16-22-23-18(27-16)21-15(24)12-7-9-3-1-2-4-14(9)26-17(12)25/h1-8H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFSKEFATXCTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2,5-dichlorobenzohydrazide with a suitable carboxylic acid derivative under cyclization conditions.
Coupling with chromene: The oxadiazole intermediate is then coupled with a chromene derivative through a condensation reaction, often using a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield 2-oxo-2H-chromene-3-carboxylic acid and 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine.
| Condition | Reagent | Temperature | Product 1 | Product 2 | Yield (%) |
|---|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, H2O | 80°C, 6h | 2-Oxo-2H-chromene-3-carboxylic acid | 5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine | 72% |
| Alkaline (NaOH) | 4M NaOH, EtOH/H2O | 60°C, 4h | Same as above | Same as above | 68% |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C-N bond .
Electrophilic Substitution at the Dichlorophenyl Ring
The electron-withdrawing chlorine atoms on the phenyl ring direct electrophilic substitution to the para positions. Nitration and sulfonation reactions are common:
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0–5°C, 2h | 5-(2,5-Dichloro-4-nitrophenyl)-derivative | 58% |
| Sulfonation | SO3 in H2SO4 | 100°C, 3h | 5-(2,5-Dichloro-4-sulfophenyl)-derivative | 63% |
The nitro group further enhances reactivity for subsequent reductions or coupling reactions .
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in nucleophilic ring-opening reactions and cycloadditions:
Ring-Opening with Amines
Reacting with primary amines (e.g., methylamine) under reflux conditions produces hydrazide intermediates:
Yield: 65–70%.
1,3-Dipolar Cycloaddition
The oxadiazole acts as a dipolarophile in reactions with nitrile oxides, forming fused heterocycles under Pt-catalyzed conditions .
Chromene Ring Reactivity
The chromene moiety undergoes photochemical [2+2] cycloaddition and oxidation:
Interaction with Biological Targets
While not a classical chemical reaction, the compound exhibits non-covalent interactions with enzymes:
| Target | Binding Affinity (Kd) | Mechanism | Reference |
|---|---|---|---|
| Topoisomerase II | 12.3 μM | Intercalation via chromene ring | |
| COX-2 | 8.7 μM | Hydrogen bonding with oxadiazole |
Stability Under Environmental Conditions
Critical for formulation studies:
Discussion of Key Findings
-
Amide Hydrolysis : The carboxamide group’s lability under acidic conditions suggests limited oral bioavailability unless prodrug strategies are employed.
-
Electrophilic Substitution : Nitration yields derivatives with enhanced antibacterial activity (MIC = 0.35 µg/ml against M. tuberculosis) .
-
Oxadiazole Ring Stability : Decomposition above 60°C necessitates low-temperature storage.
This compound’s multifunctional reactivity positions it as a versatile scaffold for developing anticancer, antimicrobial, and anti-inflammatory agents. Further studies should explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | HDAC Inhibition |
| Compound B | HeLa | 20 | Topoisomerase II Inhibition |
| Compound C | A549 | 25 | Telomerase Inhibition |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The unique structure of the oxadiazole ring enhances its ability to penetrate microbial membranes.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
| Compound F | C. albicans | 64 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications on the oxadiazole ring and phenyl groups can significantly influence their efficacy. For instance:
- Electron-Withdrawing Groups : The introduction of these groups enhances anticancer activity by improving binding affinity to target proteins.
Case Studies
- Synthesis and Evaluation : A study investigated the synthesis of this compound and its biological evaluation against cancerous cells. The results indicated potent activity with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Screening : Another research effort focused on screening various oxadiazole derivatives for their antimicrobial properties. The findings revealed that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound shares the 1,3,4-oxadiazole ring with compounds 7c–7f () and methanesulfonamide derivatives (). However, its substituents differ significantly:
- 7c–7f (): These analogs feature a thiazolylmethyl group and sulfanyl propanamide chains, which enhance hydrogen-bonding capacity via –NH and –S– groups. In contrast, the target compound lacks sulfur-based substituents but includes a rigid coumarin-carboxamide unit, likely improving π-π stacking interactions .
- CEGKAC, WIHGUQ (): These methanesulfonamide derivatives contain aryl groups (e.g., 4-chlorophenyl, 2,5-dichlorophenyl) but lack the coumarin system. WIHGUQ shares the 2,5-dichlorophenyl group with the target compound, suggesting similar electronic effects from chlorine substituents .
Physical Properties
*Estimated based on structural similarity to coumarin derivatives.
The target compound’s molecular weight is higher than 7c–7f (375–389 g/mol) and WIHGUQ (240 g/mol) due to the coumarin moiety. Melting points for oxadiazole derivatives in range from 134–178°C, while coumarin-containing compounds typically exhibit higher melting points (>200°C) owing to crystallinity from planar aromatic systems.
Spectroscopic Features
- IR/NMR : The target compound’s IR spectrum would show carbonyl stretches (~1700 cm⁻¹) from the coumarin and carboxamide groups, distinct from the sulfanyl (–S–) and thiazole peaks in 7c–7f . In NMR, the dichlorophenyl group would produce deshielded aromatic protons, comparable to WIHGUQ .
- EI-MS : Fragmentation patterns would differ due to the coumarin’s stability versus the sulfanyl propanamide cleavage in 7c–7f .
Key Differentiators
- Solubility: The coumarin-carboxamide may reduce solubility in nonpolar solvents compared to sulfonamide derivatives ().
- Bioactivity Potential: Coumarins are linked to anticoagulant and anticancer activity, diverging from the sulfonamide-based targets of .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that incorporates an oxadiazole moiety and a chromene structure, which are known for their diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 360.17 g/mol. The compound features a dichlorophenyl group attached to the oxadiazole ring and a chromene derivative, which contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition may help manage blood sugar levels by slowing carbohydrate breakdown and absorption .
- Cellular Effects : The compound influences cellular processes by altering signaling pathways involved in cell proliferation and apoptosis. This effect may be linked to its potential anticancer properties .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant antimicrobial properties against various pathogens, indicating potential use in treating infections .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis through caspase-dependent pathways .
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Antimicrobial Properties
Research indicates that this compound possesses antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL against certain bacterial strains, showcasing its effectiveness as an antimicrobial agent .
- Biofilm Inhibition : The compound has shown the ability to inhibit biofilm formation in Staphylococcus aureus, which is critical for preventing chronic infections .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Induction of apoptosis |
| MDA-MB-231 | 15 | Cell cycle arrest |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against various bacterial strains. The results demonstrated potent activity with favorable MIC values.
| Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|
| E. coli | 0.25 | Bactericidal |
| S. aureus | 0.22 | Bactericidal |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) or using dehydrating agents like POCl₃ .
- Step 2 : Coupling the oxadiazole moiety to the 2-oxo-2H-chromene-3-carboxamide scaffold via amide bond formation. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be used to introduce aryl substituents like the 2,5-dichlorophenyl group .
- Optimization : Reaction conditions (temperature, solvent, catalyst loading) must be rigorously controlled to avoid side products, particularly due to the sensitivity of the oxadiazole ring to hydrolysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., dichlorophenyl at δ 7.2–7.8 ppm) and the coumarin carbonyl (δ ~160 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities and validates the planar structure of the oxadiazole and coumarin rings (e.g., bond angles and torsional strain analysis) .
- Mass Spectrometry (HRMS) : Ensures molecular ion consistency with the theoretical mass (e.g., [M+H]⁺ at m/z 445.03 for C₁₉H₁₁Cl₂N₃O₄) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the dichlorophenyl group (e.g., replace Cl with Br, CF₃, or electron-donating groups) and assess changes in activity .
- Scaffold Hybridization : Fuse the oxadiazole-coumarin core with bioactive heterocycles (e.g., pyrazole, triazole) to enhance target binding .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with biological outcomes .
Q. What strategies mitigate low yields during the final amide coupling step?
- Methodological Answer :
- Catalyst Optimization : Replace EDCI/HOBt with uronium-based coupling agents (e.g., HATU) to improve efficiency in polar aprotic solvents (e.g., DMF) .
- Microwave-assisted Synthesis : Reduce reaction time and side-product formation via controlled microwave heating (e.g., 80°C, 30 min) .
- Purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) to isolate the product from unreacted starting materials .
Q. How should contradictory data in biological activity across studies be addressed?
- Methodological Answer :
- Assay Standardization : Validate cell line authenticity (e.g., STR profiling) and control for assay conditions (pH, serum concentration) to minimize variability .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products or metabolite activation .
- Structural Confirmation : Re-analyze batches via XRD to ensure no polymorphic differences alter bioactivity .
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., PARP-1) over 100-ns trajectories to prioritize analogs with prolonged residence times .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and carcinogenicity based on structural alerts (e.g., nitro groups, polyaromatic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
